Welcome to the BenchChem Online Store!
molecular formula C10H9BrO B8348228 Bromomethyl styryl ketone

Bromomethyl styryl ketone

Cat. No. B8348228
M. Wt: 225.08 g/mol
InChI Key: LDEBGMOZLPUFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07109380B2

Procedure details

To a solution of styryl methyl ketone (5.0 g, 34.2 mmol) in dry THF (80 mL) at room temperature under nitrogen is slowly added a solution of pyrrolidone hydrotribromide (20.3 g, 40.9 mmol) in dry THF (120 mL) in 1 hr. The mixture is continued to stir at room temperature for 24 hrs. Excess pyrrolidone hydrotribromide is removed by filtration. The filtrate is concentrated to dryness. The resulting residue is dissolved in Et2O, washed with brine and dried (Na2SO4). Removal of the solvents affords a crude product, which is chromatographed on silica gel eluting with Et2O-hexanes (1:6) to give bromomethyl styryl ketone (5.91 g, 77%) as colorless crystals (from Et2O), 1H NMR (400 MHz, CDCl3) d 7.70 (1H, d, J=16.0 Hz, β-CH═), 7.58 (2H, m, Ph), 7.43 (3H, m, Ph), 6.95 (1H, d, J=16.0 Hz, a-CH═), 4.11 (2H, s, CH2Br); 13C NMR (100 MHz, CDCl3) d 191.1 (s, C═O), 145.4 (d, β-CH═), 134.0 (s, Ph), 131.2 (d, Ph), 129.1 (2C, d, Ph), 128.7 (2C, d, Ph), 122.3 (d, a-CH═), 33.3 (t, CH2Br).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
pyrrolidone hydrotribromide
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4]=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].C1CNC(=O)C1.[Br:18][Br-]Br>C1COCC1>[CH:4]([C:2]([CH2:1][Br:18])=[O:3])=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(=O)C=CC1=CC=CC=C1
Name
pyrrolidone hydrotribromide
Quantity
20.3 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess pyrrolidone hydrotribromide is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in Et2O
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvents
CUSTOM
Type
CUSTOM
Details
affords a crude product, which
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel eluting with Et2O-hexanes (1:6)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C(=O)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 5.91 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.